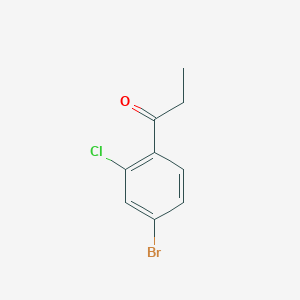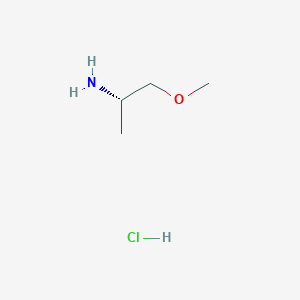
1-(4-Bromo-2-chlorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Bromo-2-chlorophenyl)propan-1-one is a halogenated ketone with potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of related halogenated ketones typically involves the reaction of appropriate halogenated acetophenones with aldehydes or other suitable reactants in the presence of a solvent such as ethanol. For instance, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar synthetic route could be employed for this compound, using 4-bromo-2-chloroacetophenone as a starting material.
Molecular Structure Analysis
The molecular structure of halogenated ketones is often confirmed using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, functional groups, and crystal packing. For example, the crystal structure of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one was elucidated using X-ray diffraction, revealing a nearly planar molecule . This information is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of halogenated ketones can be influenced by the presence of halogen atoms, which can participate in various chemical reactions, including halogen bonding and nucleophilic substitution. The study of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one showed the existence of a putative halogen bond of the type C--Br⋯O . This indicates that this compound may also engage in similar interactions, affecting its reactivity and crystal packing.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated ketones, such as their vibrational spectra, hyperpolarizability, and molecular electrostatic potential (MEP), can be studied using both experimental and computational methods. The MEP analysis helps in identifying the regions of the molecule that are prone to electrophilic or nucleophilic attack . The hyperpolarizability values indicate the non-linear optical (NLO) properties of the compound, which are significant for materials science applications . The thermal stability can be assessed using thermogravimetric analysis (TGA), as demonstrated for related compounds .
科学的研究の応用
Optical and Electronic Material Applications
Nonlinear Optical (NLO) Properties : The compound has been studied for its potential in optoelectronic and charge transport properties. A specific study focused on its chalcone derivatives, revealing promising linear optical, second and third-order NLO properties, alongside significant charge transport capabilities, making these compounds suitable for semiconductor devices. The research highlights the compound's role in enhancing NLO activities and thermal stability, suggesting its utility in organic semiconductor devices (Shkir et al., 2019).
Synthesis and Characterization : Another aspect of research involves the synthesis and spectroscopic characterization of cathinone derivatives related to "1-(4-Bromo-2-chlorophenyl)propan-1-one". These studies provide foundational knowledge for further exploration of the compound’s applications in material science (Kuś et al., 2016).
Molecular Structure Analysis : Investigations into related compounds have also delved into molecular structure, showcasing the importance of structural analysis in understanding the potential applications of these materials in drug development and material sciences (Hu et al., 2006).
Electron Transport Material : Studies emphasize the compound’s efficiency as an electron transport material, highlighting its role in the development of n-type organic semiconductor devices due to its larger electron transfer integral values (Shirinian et al., 2012).
Anticancer and Antimicrobial Activities : Further research has explored the biological activities of derivatives, including their anticancer, antitubercular, and antimicrobial properties. This demonstrates the compound's broader applications beyond material science, indicating its potential in pharmaceutical development (Popat et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAIAXBXKUEXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)
![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2546751.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)
![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)
![1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2546755.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2546756.png)




![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)
